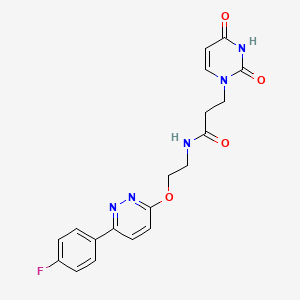
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)propanamide is a complex organic compound that combines elements of both pyrimidine and pyridazine chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)propanamide typically involves multiple steps. Starting materials often include 2,4-dioxo-3,4-dihydropyrimidine and 6-(4-fluorophenyl)pyridazine, which are reacted under controlled conditions to form the desired product. Typical reaction conditions might include solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate coupling reactions.
Industrial Production Methods: On an industrial scale, this compound can be synthesized using batch or continuous flow reactors to ensure consistent quality and yield. Advanced techniques such as microwave-assisted synthesis or high-throughput screening may also be employed to optimize reaction conditions and scale up production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrimidine ring, forming various oxidation products.
Reduction: : Reductive reactions might target the pyridazine moiety, especially under hydrogenation conditions.
Substitution: : Electrophilic substitution can occur at multiple positions in both the pyrimidine and pyridazine rings.
Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Hydrogen gas over a palladium or platinum catalyst.
Substitution: : Alkylating agents or halogens in the presence of a base like sodium hydride.
Major Products: The major products formed depend on the specific reaction conditions but can include hydroxylated derivatives, reduced pyridazines, and various substituted pyrimidine and pyridazine compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)propanamide is used as a building block in the synthesis of more complex molecules, especially those with potential pharmaceutical applications.
Biology: In biology, this compound is studied for its potential as a biochemical probe, aiding in the investigation of cellular processes and enzyme functions.
Medicine: In medicinal chemistry, the compound is explored for its therapeutic potential. It may act as an inhibitor for specific enzymes or receptors, thereby influencing disease pathways.
Industry: Industrially, the compound can be utilized in the production of advanced materials, possibly serving as a precursor for polymers with specialized properties.
Wirkmechanismus
Molecular Targets: The compound likely exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The precise binding sites and interaction mechanisms depend on the functional groups and overall structure of the compound.
Pathways Involved: The pathways involved can include enzyme inhibition or activation, receptor binding, and modulation of signaling pathways. The presence of the fluorophenyl and pyridazine moieties suggests potential interactions with aromatic and nitrogen-containing biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl derivatives: : Share a common pyrimidine core but may lack the additional functional groups.
6-(4-fluorophenyl)pyridazine derivatives: : Similar aromatic properties but with variations in substitution patterns.
Uniqueness: The uniqueness of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)propanamide lies in its combination of both pyrimidine and pyridazine moieties, along with the presence of a fluorophenyl group
Eigenschaften
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O4/c20-14-3-1-13(2-4-14)15-5-6-18(24-23-15)29-12-9-21-16(26)7-10-25-11-8-17(27)22-19(25)28/h1-6,8,11H,7,9-10,12H2,(H,21,26)(H,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEORPYACQNZBPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)OCCNC(=O)CCN3C=CC(=O)NC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













